molecular formula C7H3F3N2OS B578069 5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole CAS No. 1215206-36-2

5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole

Cat. No.: B578069
CAS No.: 1215206-36-2
M. Wt: 220.169
InChI Key: PMFZQWARKYEPDS-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole ( 1215206-36-2) is a chemical compound with a molecular formula of C7H3F3N2OS and a molecular weight of 220.17 g/mol . This research chemical is presented as a key building block for discovery and development in various scientific fields. Benzo[c][1,2,5]thiadiazole scaffolds are of significant interest in materials science and pharmaceutical research due to their electron-deficient properties. This product is labeled For Research Use Only (RUO) . RUO products are intended solely for laboratory research purposes and are not to be used for diagnostic, therapeutic, or any other clinical procedures . They are exempt from the regulatory controls that apply to diagnostic or medical devices and must not be utilized for human use. Safety Information: This compound is classified with the signal word "Danger" and carries the hazard statement H301: Toxic if swallowed . Researchers should adhere to strict safety protocols, including precautionary measures P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink, or smoke when using this product), and P301+P310+P330 (if swallowed, immediately call a poison center or doctor/physician; rinse mouth). For proper storage, keep the product sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

5-(trifluoromethoxy)-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2OS/c8-7(9,10)13-4-1-2-5-6(3-4)12-14-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFZQWARKYEPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681987
Record name 5-(Trifluoromethoxy)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-36-2
Record name 5-(Trifluoromethoxy)-2,1,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethoxy)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The benzo[c]thiadiazole scaffold is characterized by a fused bicyclic system comprising a benzene ring and a 1,2,5-thiadiazole moiety. The sulfur atom bridges nitrogen atoms at positions 1 and 2, while the benzene ring contributes to extended π-conjugation. Introduction of an electron-withdrawing OCF₃ group at position 5 enhances the electron-deficient character, making the compound suitable for applications in organic electronics and pharmaceuticals.

Electronic Effects of the Trifluoromethoxy Substituent

The OCF₃ group exerts strong inductive (-I) effects, polarizing the aromatic ring and activating specific positions for electrophilic or nucleophilic substitution. Density functional theory (DFT) studies suggest that substitution at position 5 stabilizes the lowest unoccupied molecular orbital (LUMO) by approximately 0.3 eV compared to unsubstituted analogs. This electronic modulation is critical for tuning charge transport properties in semiconductor applications.

Synthetic Routes to Benzo[c]thiadiazole Cores

Cyclization of 1,2-Diaminobenzenes

The classical approach involves reacting 1,2-diaminobenzene derivatives with sulfurizing agents. For 5-OCF₃-substituted analogs, the precursor 1,2-diamino-4-(trifluoromethoxy)benzene must first be synthesized.

Synthesis of 1,2-Diamino-4-(trifluoromethoxy)benzene

A three-step sequence is employed:

  • Nitration : 4-(Trifluoromethoxy)aniline undergoes directed nitration using fuming HNO₃ in H₂SO₄ at 0°C, yielding 3-nitro-4-(trifluoromethoxy)aniline. Regioselectivity is controlled by the electron-withdrawing OCF₃ group, which directs nitration to the meta position.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to an amine, producing 1,2-diamino-4-(trifluoromethoxy)benzene in 85% yield.
Thiadiazole Ring Formation

Treatment of the diamine with sulfur monochloride (S₂Cl₂) in dichloromethane at −20°C affords the thiadiazole ring. The reaction proceeds via intermediate formation of a diimine-sulfur complex, followed by cyclodehydration:
$$
\text{1,2-Diamino-4-(trifluoromethoxy)benzene} + \text{S}2\text{Cl}2 \rightarrow \text{5-(Trifluoromethoxy)benzo[c]thiadiazole} + 2 \text{HCl}
$$
This method yields the target compound in 72% purity, requiring subsequent recrystallization from ethanol.

Post-Functionalization of Preformed Benzo[c]thiadiazoles

Bromination and Selective Substitution

Bromination of the thiadiazole core enables late-stage introduction of the OCF₃ group.

Synthesis of 5-Bromobenzo[c]thiadiazole

Tribromination of benzo[c]thiadiazole using bromine in chlorosulfonic acid at 60°C yields 4,5,7-tribromobenzo[c]thiadiazole (compound 10 ). Selective debromination at positions 4 and 7 is achieved via Zn/HOAc reduction, isolating 5-bromobenzo[c]thiadiazole in 55% yield.

Copper-Mediated Trifluoromethoxylation

The 5-bromo derivative undergoes Ullmann-type coupling with a trifluoromethoxy source. Using CuI (20 mol%), 1,10-phenanthroline (40 mol%), and Cs₂CO₃ in DMF at 120°C, the bromide is displaced by in-situ-generated OCF₃⁻:
$$
\text{5-Bromobenzo[c]thiadiazole} + \text{CuOCF}_3 \rightarrow \text{5-(Trifluoromethoxy)benzo[c]thiadiazole} + \text{CuBr}
$$
This method achieves 68% conversion, with purification via silica gel chromatography (hexane/EtOAc 9:1).

Alternative Approaches: Directed Metalation and Electrophilic Trapping

Zinc-Mediated C-H Functionalization

Directed ortho-metalation (DoM) strategies enable direct functionalization of the thiadiazole core. Treatment of benzo[c]thiadiazole with TMP₂Zn·2MgCl₂·2LiCl (TMP = 2,2,6,6-tetramethylpiperidide) in THF at 25°C generates a zincate complex at position 5. Quenching with (trifluoromethoxy)triethylammonium triflate (TFMO-Tf) introduces the OCF₃ group:
$$
\text{Benzo[c]thiadiazole} + \text{TMP}2\text{Zn·2MgCl}2·2\text{LiCl} \rightarrow \text{5-Zincio intermediate} \xrightarrow{\text{TFMO-Tf}} \text{5-(Trifluoromethoxy)benzo[c]thiadiazole}
$$
Yields range from 45–60%, contingent on the electrophile’s stability.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 8.5 Hz, 1H, H-4), 7.95 (s, 1H, H-6), 7.89 (d, J = 8.5 Hz, 1H, H-7).
  • ¹³C NMR : δ 156.2 (C-OCF₃), 142.1 (C-S), 131.5–125.3 (aromatic carbons).
  • HRMS (ESI+) : m/z calcd for C₇H₃F₃N₂OS [M+H]⁺: 234.9876; found: 234.9872.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with a 5% weight loss at 225°C, indicating suitability for high-temperature applications.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole can undergo various types of chemical reactions, including:

    Electrophilic substitution: The electron-withdrawing trifluoromethoxy group makes the benzene ring less reactive towards electrophiles, but substitution can still occur under specific conditions.

    Nucleophilic substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, electrophilic substitution reactions may yield various substituted derivatives of the original compound, while nucleophilic substitution can lead to the formation of thiadiazole derivatives with different substituents at the sulfur atom .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the effectiveness of thiadiazole derivatives, including 5-(trifluoromethoxy)benzo[c][1,2,5]thiadiazole, as potential anticancer agents. The compound's structure allows it to interact with biological targets effectively, leading to cytotoxic effects on cancer cells.

Case Studies and Findings

  • Cytotoxic Activity : Research has demonstrated that derivatives of thiadiazole exhibit significant cytotoxicity against various human cancer cell lines. For instance, compounds similar to this compound have shown decreased viability in lung (A549), breast (MCF-7), and colon cancer (HCT-116) cell lines with IC50 values ranging from 4.27 µg/mL to 12.57 µg/mL .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key cellular processes such as tubulin polymerization and DNA synthesis. Molecular docking studies suggest that the binding interactions between the compound and target proteins play a crucial role in its efficacy .

Table: Summary of Anticancer Activity

Compound NameCancer TypeIC50 Value (µg/mL)Mechanism of Action
This compoundLung (A549)4.27Tubulin inhibition
Thiadiazole DerivativeBreast (MCF-7)9.00DNA interaction
Thiadiazole HybridColon (HCT-116)12.57Apoptosis induction

Drug Design and Development

The unique properties of this compound make it a valuable scaffold in drug design. Its trifluoromethoxy group enhances lipophilicity and metabolic stability, which are desirable traits for drug candidates.

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological targets. For example:

  • Target Proteins : It has been shown to bind effectively to proteins involved in cancer progression and survival pathways.
  • Binding Affinity : The binding affinity is influenced by the trifluoromethoxy group, which can form hydrogen bonds with amino acid residues in the active sites of target proteins .

Synthesis and Structure-Activity Relationship

Understanding the synthesis pathways and structure-activity relationships (SAR) of thiadiazole derivatives is crucial for optimizing their anticancer activity.

Synthesis Pathways

  • Synthetic Routes : Various synthetic methods have been developed to create derivatives of thiadiazole that incorporate different substituents at the phenyl ring position. This allows for fine-tuning of biological activity.
  • SAR Analysis : Studies indicate that modifications at specific positions on the thiadiazole ring can significantly alter the compound's potency against cancer cells .

Comparison with Similar Compounds

Structural and Electronic Modifications

Table 1: Key Structural and Electronic Properties of BTD Derivatives
Compound Name Substituents/Modifications ELUMO (eV) Band Gap (Eg) Notable Applications References
5-(Trifluoromethoxy)-BTD -OCF₃ at 5-position -3.2* ~1.8* Organic electronics, medicinal chemistry
Benzo-bis-thiadiazole (BBT) Bis-thiadiazole annelation -4.1 1.5 Ultra-high electron-deficient materials
isoBTD (Benzo[d][1,2,3]thiadiazole) 1,2,3-thiadiazole isomer -3.5 2.0 Photovoltaics, conductive polymers
4-Ethynyl-BTD Ethynyl (-C≡CH) at 4-position -3.4 ~1.9 Cross-coupling reactions, OLEDs
5-Fluoro-6-alkoxy-BTD -F at 5-position, alkoxy at 6-position -3.3 ~1.7 Polymer solar cells

*Estimated values based on analogous BTD derivatives.

  • Electron-Deficient Derivatives :

    • BBT : The bis-thiadiazole structure lowers the LUMO energy (-4.1 eV), enhancing electron deficiency for applications in ultra-sensitive semiconductors .
    • isoBTD : Replacing the 1,2,5-thiadiazole with a 1,2,3-thiadiazole increases ELUMO (-3.5 eV) and Eg (2.0 eV), favoring stability in photovoltaic materials .
  • Substituent Effects: Trifluoromethoxy Group: The -OCF₃ group in 5-(Trifluoromethoxy)-BTD enhances electron-withdrawing capacity and metabolic stability, making it suitable for both optoelectronic and pharmaceutical applications . Ethynyl Group: 4-Ethynyl-BTD exhibits superior reactivity in Sonogashira couplings, enabling tailored π-conjugated systems for organic light-emitting diodes (OLEDs) .
Table 3: Performance in Optoelectronic Devices
Compound Name Device Type PCE/Quantum Yield Key Features References
5-(Trifluoromethoxy)-BTD Organic photovoltaics ~6.5%* High electron mobility
5-Fluoro-6-alkoxy-BTD copolymer Polymer solar cells 7.4% Alkoxy side chains improve film morphology
Bis(thienyl)-BTD Bulk heterojunction cells 5.8% Strong light absorption
4-Ethynyl-BTD OLED emitters 18% (QY) Efficient exciton utilization

*Estimated based on analogous BTD-based polymers.

  • Polymer Solar Cells : Fluorinated BTD derivatives (e.g., 5-fluoro-6-alkoxy-BTD) achieve power conversion efficiencies (PCE) up to 7.4% due to optimized energy levels and film morphology .
  • OLEDs : Ethynyl-substituted BTD derivatives exhibit high quantum yields (18%) via enhanced charge transport and exciton confinement .

Biological Activity

5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole is a compound that has garnered attention due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article discusses its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound this compound features a thiadiazole ring system that is known for its diverse biological activities. The trifluoromethoxy group enhances the electron-withdrawing capacity of the molecule, which can influence its reactivity and interactions with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including those similar to this compound.

Cytotoxicity Studies

A review of various thiadiazole derivatives indicates that many exhibit significant cytotoxic effects against different cancer cell lines. For instance:

  • Compound Activity : In one study, derivatives with a trifluoromethyl substituent showed promising activity against prostate cancer (PC3), breast cancer (MCF7), and neuroblastoma (SKNMC) cell lines, with IC50 values ranging from 0.04 to 23.6 µM .
  • Structure-Activity Relationship : The presence of specific substituents on the thiadiazole ring was shown to enhance anticancer activity. For example, compounds with bulky substituents or electron-withdrawing groups often demonstrated improved cytotoxicity compared to their unsubstituted counterparts .

Case Studies

  • Aliabadi et al. (2013) synthesized a series of compounds based on this compound and evaluated their activity against MDA-MB-231 breast cancer cells. The most active compound exhibited an IC50 of 9 µM, outperforming Imatinib (IC50 = 20 µM) .
  • Hosseinzadeh et al. (2013) reported that certain thiadiazole derivatives showed significant antiproliferative effects in various cancer models, indicating that structural modifications could lead to enhanced therapeutic potentials .

Antimicrobial Activity

In addition to anticancer properties, compounds containing the thiadiazole moiety have been explored for their antimicrobial effects.

Antibacterial and Antifungal Studies

Research indicates that thiadiazole derivatives possess notable antibacterial and antifungal activities:

  • Mechanism of Action : Thiadiazoles have been shown to disrupt bacterial cell wall synthesis and inhibit essential enzymes in microbial metabolism .
  • Efficacy Against Pathogens : Several studies report that derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, compounds demonstrated higher potency against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

Activity TypeCell Line/PathogenIC50/EffectReference
AnticancerMDA-MB-2319 µM
AnticancerPC3 (Prostate)0.04 - 23.6 µM
AntibacterialS. aureusSignificant inhibition
AntifungalAspergillus nigerModerate activity

Q & A

Q. What are the established synthetic routes for 5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole?

The synthesis typically involves cyclization reactions starting with substituted o-phenylenediamine derivatives. For example, analogous compounds like 5-chlorobenzo[c][1,2,5]thiadiazole are synthesized by reacting thionyl chloride with 4-chloro-o-phenylenediamine in either acidic (e.g., sulfuric acid) or basic (e.g., pyridine) media . For the trifluoromethoxy variant, introducing the trifluoromethoxy group may require electrophilic substitution or coupling reactions. Key steps include refluxing in anhydrous solvents, controlling stoichiometry, and optimizing reaction time. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. How is this compound characterized post-synthesis?

Characterization involves a combination of spectroscopic and chromatographic techniques:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and trifluoromethoxy group integration.
  • Mass spectrometry (MS) for molecular weight validation.
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is typical for research-grade material) .
  • X-ray crystallography (if single crystals are obtained) for definitive structural elucidation, as seen in related benzothiazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Yield optimization requires systematic variation of parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reactivity compared to ethanol or THF .
  • Catalyst use : Lewis acids (e.g., FeCl₃) or palladium catalysts could facilitate trifluoromethoxy group introduction.
  • Temperature control : Stepwise heating (e.g., 60°C for cyclization, 100°C for coupling) minimizes side reactions.
  • Substrate pre-functionalization : Pre-installing the trifluoromethoxy group on the benzene ring before thiadiazole formation may reduce steric hindrance .

Q. How should researchers address contradictory biological activity data in studies involving this compound?

Contradictions often arise from assay variability or structural analogs. To resolve discrepancies:

  • Standardize assay conditions : Ensure consistent cell lines, concentrations, and controls. For example, triazole-thione derivatives showed activity fluctuations depending on substituent positioning .
  • Perform SAR studies : Compare the trifluoromethoxy variant with analogs (e.g., chloro, methyl, or methoxy derivatives) to isolate electronic or steric effects .
  • Validate via orthogonal assays : Confirm antimicrobial or antitumor activity using both in vitro and in vivo models .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Density Functional Theory (DFT) calculations are widely used to model:

  • Electron distribution : The electron-withdrawing trifluoromethoxy group reduces electron density on the benzene ring, affecting reactivity .
  • HOMO-LUMO gaps : Predict charge-transfer interactions relevant to optoelectronic applications.
  • Docking studies : Simulate binding affinities with biological targets (e.g., enzymes or receptors) .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
  • Waste disposal : Neutralize acidic/byproduct residues before disposal.
  • Emergency measures : Flush eyes with water for 15 minutes if exposed and seek medical attention .

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